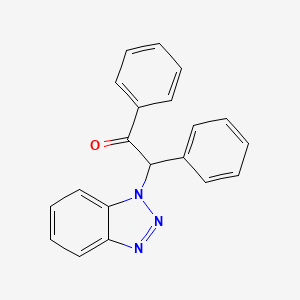

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one

Description

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-1,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)23-18-14-8-7-13-17(18)21-22-23/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVYSUCBMDZKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one typically involves the reaction of benzotriazole with a suitable diphenylethanone precursor. One common method involves the condensation of benzotriazole with benzoin in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzotriazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH4).

Substitution: The benzotriazole moiety can undergo substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under mild conditions with the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored its use as a pharmacophore in drug design and development, particularly for targeting specific enzymes and receptors.

Industry: It is utilized as a corrosion inhibitor, UV stabilizer, and additive in polymer formulations to enhance material properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to modulation of their activity. Additionally, the compound’s ability to chelate metal ions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

(a) Benzotriazole vs. Hydroxyl/Furyl Derivatives

- Reactivity : Hydroxyl-substituted compounds (e.g., 2-hydroxy-1,2-diphenylethan-1-one) exhibit higher nucleophilic reactivity due to the hydroxyl group but lower photostability compared to benzotriazole derivatives .

- UV Absorption : The benzotriazole group in the target compound enhances UV absorption (λmax ~340 nm), making it superior for light-stabilizing applications compared to hydroxyl or furyl analogs .

- Steric Effects : The bulkier benzotriazole moiety reduces solubility in polar solvents but improves thermal stability relative to furyl-substituted derivatives .

(b) Diphenyl vs. Naphthyl Substitution

- Aromaticity : The naphthyl-substituted analog () has extended conjugation, increasing π-π stacking interactions and thermal stability (melting point ~180°C vs. ~160°C for diphenyl derivatives) .

- Solubility : The diphenyl variant likely exhibits better solubility in organic solvents (e.g., THF, DCM) due to reduced molecular rigidity compared to the naphthyl analog .

Notes and Discrepancies

- Molecular Formula Conflicts : The naphthyl-substituted compound in is listed as C17H13N3O with a molecular weight of 287.32 g/mol, but calculations suggest C18H13N3O (287.32 g/mol). This discrepancy requires experimental verification.

- Handling Precautions : All compounds discussed are labeled for laboratory use only, emphasizing strict adherence to safety protocols .

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one, also known as a benzotriazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications. The following sections provide an in-depth analysis of its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by relevant research findings and case studies.

- Molecular Formula : C20H15N3O

- Molecular Weight : 313.353 g/mol

- CAS Number : 147861-19-6

Antibacterial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains including Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens.

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | Bacillus subtilis | 15 | |

| Compound B | E. coli | 18 | |

| Compound C | Pseudomonas fluorescens | 12 |

The results indicate that certain derivatives of benzotriazole possess potent antibacterial activity comparable to standard antibiotics. For instance, compounds with bulky hydrophobic groups exhibited enhanced efficacy against the tested strains.

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been explored. Notably, the introduction of halogen substituents has been shown to increase antifungal potency.

Table 2: Antifungal Activity Against Candida albicans

| Compound | Minimum Inhibitory Concentration (MIC) μg/ml | Reference |

|---|---|---|

| Compound D | 12.5 | |

| Compound E | 25 | |

| Compound F | 6.25 |

The compounds demonstrated varying degrees of activity against Candida albicans, with some exhibiting MIC values as low as 6.25 μg/ml, indicating strong antifungal potential.

Antiparasitic Activity

Benzotriazole derivatives have also shown promise as antiparasitic agents. A notable study evaluated the effectiveness of a specific derivative against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Antiparasitic Efficacy

In vitro studies revealed that certain benzotriazole derivatives inhibited the growth of Trypanosoma cruzi epimastigotes in a dose-dependent manner. At a concentration of 50 μg/mL, the compound induced a significant reduction in parasite viability:

- 50 μg/mL : 64% reduction in epimastigote forms.

- Comparison with Standard : Traditional treatments showed lower efficacy at similar concentrations.

This highlights the potential for developing new antiparasitic therapies based on benzotriazole derivatives .

The biological activity of benzotriazole compounds is thought to be linked to their ability to interfere with cellular processes in microorganisms. The presence of electron-withdrawing groups enhances their interaction with microbial enzymes or DNA synthesis pathways, leading to increased antimicrobial effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1,2-diphenylethan-1-one to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., carbodiimides) and reaction solvents (e.g., DMF or THF) to enhance benzotriazole incorporation. Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) can isolate the product. Monitoring reaction progress with TLC and characterizing intermediates via -NMR ensures stepwise validation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and benzotriazole integration. IR spectroscopy identifies carbonyl (C=O) and aromatic C-H stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. Refinement with SHELXL (e.g., using anisotropic displacement parameters) validates bond lengths/angles and detects hydrogen bonding .

Q. How can researchers design experiments to assess the antimicrobial activity of benzotriazole derivatives?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) and solvent controls. Test compound stability in DMSO/PBS and use broth microdilution for dose-response curves. Statistical analysis (e.g., ANOVA) quantifies significance .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved for this compound?

- Methodological Answer : For disordered structures, apply SHELXL’s PART and SIMU instructions to model anisotropic displacement. For twinning, use TWIN/BASF commands to refine twin fractions. Validate with R-factor convergence, difference Fourier maps, and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking) .

Q. What computational methods are suitable for studying electronic properties and reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. Solvatochromic analysis in solvents of varying polarity (e.g., ethanol vs. cyclohexane) correlates UV-Vis shifts with solvent-solute interactions .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer : Systematically substitute the benzotriazole or diphenylethanone moieties (e.g., fluorination at para positions) and test activity changes. Use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., bacterial enzymes). Validate with in vitro assays and compare with QSAR models .

Q. What strategies mitigate aggregation or solubility issues in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.